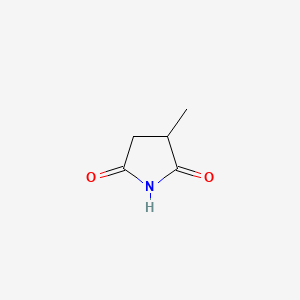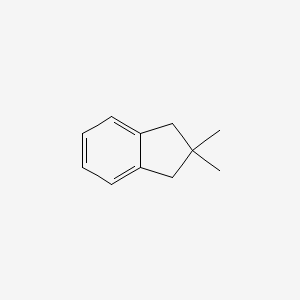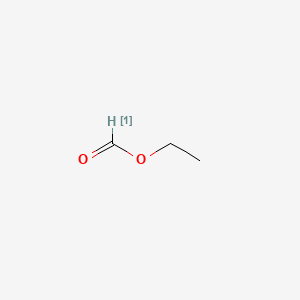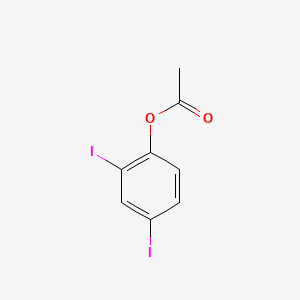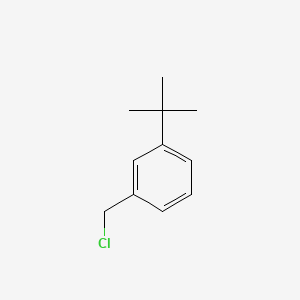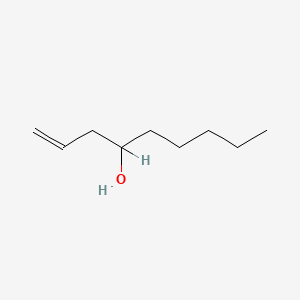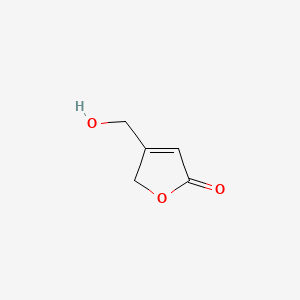
2(5H)-Furanone, 4-(hydroxymethyl)-
Overview
Description
“2(5H)-Furanone, 4-(hydroxymethyl)-” is a chemical compound . It is used as a prepolymer and antiviral precursor .
Synthesis Analysis
The compound can be synthesized through the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives . The 4-[(acetoxy)methyl]furan-2(5H)-one and 4-(hydroxymethyl)furan-2(5H)-one were easily prepared from 4- using Chiralpak® AD and Chiralpak® AS columns .
Molecular Structure Analysis
The molecular weight of “2(5H)-Furanone, 4-(hydroxymethyl)-” is 114.1 . Its IUPAC name is 4-(hydroxymethyl)-2(5H)-furanone and its InChI code is 1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 .
Physical And Chemical Properties Analysis
“2(5H)-Furanone, 4-(hydroxymethyl)-” is a liquid at room temperature .
Scientific Research Applications
1. Hydrogenation of 5-HMF
- Application Summary: The formyl group of 5-HMF is highly reactive, leading to undesired oligomerization reactions. A novel approach has been developed to convert concentrated aqueous solutions of 5-HMF to 2,5-bishydroxymethylfuran (BHMF), a prospective monomer for polyesters and self-healing polymers .
- Methods of Application: The formyl group of 5-HMF is protected using acetalization with 1,3-propanediol. Hydrogenation is carried out using an optimized bimetallic Ni–Re catalyst supported on TiO2 at a carefully controlled pH .
- Results: Under optimized conditions at a benign temperature of 40 °C, hydrogenation of concentrated solutions (10–20 wt%) of protected 5-HMF in water gave 81–89% yields of BHMF .
2. Oxidation of 5-HMF
- Application Summary: The biomass-derived 5-HMF can be selectively oxidized to 5-hydroxymethylfuroic acid (HMFCA) by a robust whole-cell biocatalyst .
- Methods of Application: The extremely radiation-resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for the selective oxidation of HMF to HMFCA .
- Results: An excellent yield of HMFCA (up to 90%) was achieved when the substrate concentration was set to 300 mM under the optimized reaction conditions .
3. Synthesis of Kojic Acid
- Application Summary: Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) is widely used in the pharmaceutical industry, agrochemistry, cosmetology, and as a ligand for complex compounds and building blocks for construction of biologically active heterocyclic molecules .
4. Synthesis of 4-Hydroxy-2-quinolones
- Application Summary: 4-Hydroxy-2-quinolones are synthesized from 5-HMF. These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
5. Conversion to High-Value Chemicals
- Application Summary: 5-HMF can be converted into a variety of high-value chemicals through various reactions, including aerobic oxidation, reductive amination, and catalytic reduction .
6. Selective Hydrogenation
- Application Summary: 5-HMF can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .
7. Selective Oxidation
- Application Summary: The biomass-derived 5-HMF can be selectively oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) by a robust whole-cell biocatalyst .
- Methods of Application: The extremely radiation-resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for the selective oxidation of HMF to HMFCA .
- Results: An excellent yield of HMFCA (up to 90%) was achieved when the substrate concentration was set to 300 mM under the optimized reaction conditions .
8. Conversion to Aromatics
- Application Summary: 5-HMF can be converted into a variety of high-value chemicals through various reactions, including the synthesis of aromatics by Diels–Alder reaction followed by a dehydration reaction .
9. Catalytic Transfer Hydrogenation
Safety And Hazards
properties
IUPAC Name |
3-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMEYAHRFTDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230780 | |
| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Furanone, 4-(hydroxymethyl)- | |
CAS RN |
80904-75-2 | |
| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Hydroxymethyl)-2(5H)-furanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



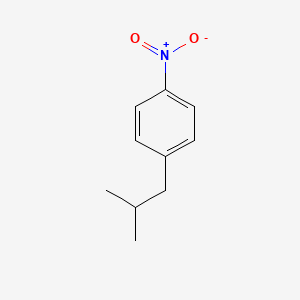
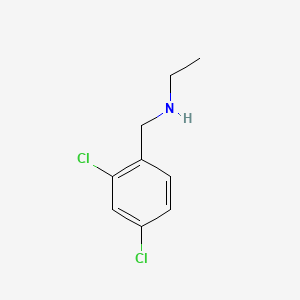
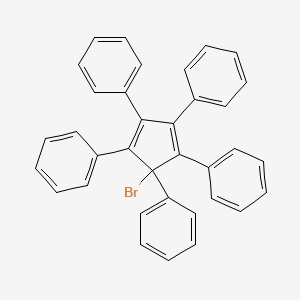
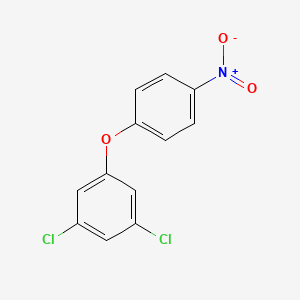

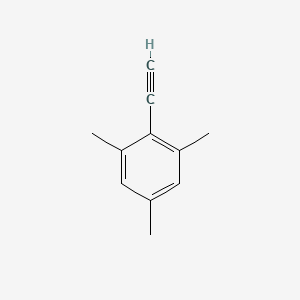
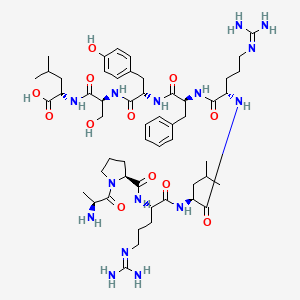
![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)
